Cas no 690643-25-5 (2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one)

2-(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole core linked to a benzodioxole moiety via a sulfanyl-ethanone bridge. This structure combines the pharmacologically active 1,2,4-triazole group, known for its diverse biological activities, with the benzodioxole ring, which enhances metabolic stability and bioavailability. The presence of the amino group at the 5-position of the triazole ring offers potential for further functionalization, making it a versatile intermediate in medicinal chemistry. Its unique molecular architecture suggests potential applications in the development of antimicrobial, antifungal, or anticancer agents. The compound's stability and synthetic accessibility further contribute to its utility in drug discovery and biochemical research.
2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one structure
690643-25-5 structure
Product Name:2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one
CAS No:690643-25-5
MF:C11H10N4O3S
MW:278.287100315094
CID:5419136
Update Time:2025-07-02

2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,3-benzodioxol-5-yl)ethanone
    • 2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one
    • Inchi: 1S/C11H10N4O3S/c12-10-13-11(15-14-10)19-4-7(16)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2,(H3,12,13,14,15)
    • InChI Key: QGXRECRWSIRTMD-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C2OCOC2=C1)CSC1N=C(N)NN=1

2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one Pricemore >>

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Additional information on 2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one

Introduction to 2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one (CAS No: 690643-25-5)

2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one (CAS No: 690643-25-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, combines a sulfanyl group with a triazole moiety and an aromatic benzodioxol ring system. Such structural features make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of this compound consists of a sulfanyl-substituted ketone core, which is further functionalized with a 5-amino-1H-1,2,4-triazol unit. The presence of the triazole ring not only contributes to the compound's heterocyclic nature but also introduces potential bioactive sites that can interact with biological targets. Additionally, the benzodioxol ring system, known for its presence in various pharmacologically active molecules, adds another layer of complexity and functionality to the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such complex molecules with greater accuracy. The benzodioxol moiety, in particular, has been extensively studied for its role in various therapeutic applications. Its ability to modulate biological pathways makes it an attractive scaffold for designing novel therapeutic agents. The combination of this scaffold with the triazole and sulfanyl groups in 2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one suggests potential dual-targeting capabilities.

In the context of drug discovery, the development of multitargeted drugs has become increasingly important due to their ability to address multiple aspects of a disease simultaneously. This approach can lead to more effective treatments with fewer side effects. The structural features of 2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one make it a suitable candidate for such multitargeted strategies. For instance, the triazole ring can interact with enzymes or receptors involved in inflammatory pathways, while the benzodioxol moiety may target other disease-related pathways.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. These methodologies not only improve the efficiency of synthesis but also allow for greater control over regioselectivity and stereoselectivity.

One of the key challenges in working with such complex molecules is their solubility and stability under various conditions. However, recent innovations in solubilization techniques and stabilizing agents have made it possible to overcome these issues. For instance, cocrystallization with suitable counterions or encapsulation within polymers can enhance solubility and stability without compromising the compound's bioactivity.

Current research is focused on evaluating the biological activity of 2-(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl-1-(2H-1,3-benzodioxol-5-ylen)ethanone (CAS No: 69064325) using in vitro and in vivo models. Preliminary studies have shown promising results in terms of anti-inflammatory and antioxidant activities. These findings are particularly encouraging given the growing interest in developing drugs that target oxidative stress and inflammation as therapeutic strategies for various chronic diseases.

The role of computational tools in predicting and validating the biological activity of such compounds cannot be overstated. Molecular docking studies have been conducted to understand how this molecule interacts with potential biological targets at the atomic level. These studies provide valuable insights into binding affinities and mechanisms of action, which are crucial for optimizing drug design.

Furthermore, green chemistry principles are being increasingly adopted in the synthesis of pharmaceutical compounds. This approach focuses on minimizing waste generation and using environmentally friendly reagents and solvents. The synthesis of (CAS No: 69064325) has been optimized to align with these principles, ensuring that future production processes are sustainable and eco-friendly.

The future prospects for this compound are bright given its unique structural features and promising biological activity. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical trials and eventually into marketable drugs.

In conclusion,(CAS No: 69064325) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and multifunctional properties. Its potential as a multitargeted therapeutic agent makes it an exciting area for further exploration. As research continues to uncover new applications for this compound,(CAS No: 69064325) is poised to play a crucial role in addressing unmet medical needs.

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